molecular formula C9H19N B1595218 (2-Cyclohexylethyl)(methyl)amine CAS No. 62141-38-2

(2-Cyclohexylethyl)(methyl)amine

Cat. No. B1595218
CAS RN: 62141-38-2
M. Wt: 141.25 g/mol
InChI Key: KCYFTGSOYOWCJF-UHFFFAOYSA-N
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Description

(2-Cyclohexylethyl)(methyl)amine, also known as 2-CMEA, is an organic compound used in various scientific research applications. It is a colorless liquid with a boiling point of 183-186°C and a melting point of -46°C. 2-CMEA is a derivative of the cyclohexylamine family, which is widely used in various industries, including pharmaceuticals, agrochemicals, and materials science. 2-CMEA is also used as a solvent for various organic reactions. This compound can be synthesized using a variety of methods, and its applications in research are numerous.

Scientific Research Applications

  • Biomedical Applications of Methionine-Based Systems

    • Application Summary : Methionine (Met), an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives. Benefitting from its multifunctional properties, Met holds immense potential for biomedical applications .
    • Methods of Application : The unique structural characteristics of Met allow for two chemical modification methods .
    • Results or Outcomes : The review systematically summarizes the recent progress in Met-based strategies for biomedical applications .
  • Asymmetric Reductive Amination

    • Application Summary : Secondary amines, such as “(2-Cyclohexylethyl)(methyl)amine”, can serve as N-sources in direct asymmetric reductive amination to afford corresponding tertiary chiral amines .
    • Methods of Application : The process involves the use of a selected additive set under mild conditions (0–25 °C) .
    • Results or Outcomes : This method provides a solution to the secondary amine participating asymmetric reductive amination problem in organic synthesis .
  • Michael Additions of Amines to Methyl Acrylates
    • Application Summary : The Michael addition of amines to α,β-unsaturated esters is a versatile reaction in organic synthesis. This process of 1,4-addition is useful for the synthesis of β-amino acids and derivatives .
    • Methods of Application : The reaction can be carried out under microwave irradiation, which typically produces faster reactions and higher yields .
    • Results or Outcomes : The procedure has been developed for the preparation of a series of β-amino esters derived from 1,4-addition of benzylamine and (S)-(-)-α-methylbenzylamine to methyl crotonate, methyl methacrylate, and methyl acrylate .

Safety And Hazards

It is essential to handle this compound with care due to its potential hazards (e.g., flammability, toxicity). Safety precautions should be followed .

properties

IUPAC Name

2-cyclohexyl-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-10-8-7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYFTGSOYOWCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211199
Record name Ethylamine, 2-cyclohexyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclohexylethyl)(methyl)amine

CAS RN

62141-38-2
Record name Ethylamine, 2-cyclohexyl-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062141382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 62141-38-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethylamine, 2-cyclohexyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Paragian, B Li, M Massino… - Molecular Systems Design …, 2020 - pubs.rsc.org
Two-way liquid organic hydrogen carriers (LOHC) – organic molecules that store hydrogen as reversible chemical bonds – is an emerging concept for on-demand storage and …
Number of citations: 18 pubs.rsc.org

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